molecular formula C13H12N2O3 B1530737 5-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-methyl-1H-imidazole CAS No. 1557653-00-5

5-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-methyl-1H-imidazole

Cat. No. B1530737
M. Wt: 244.25 g/mol
InChI Key: ZSMSCGDLEOSDCX-UHFFFAOYSA-N
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Description

“2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride” is a chemical compound with the linear formula C9H7ClO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride” is represented by the linear formula C9H7ClO3 .


Physical And Chemical Properties Analysis

The molecular weight of “2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride” is 198.6 g/mol . Its melting point is 100 °C .

Scientific Research Applications

Imidazole-Based Medicinal Chemistry

Imidazole derivatives are widely studied for their potential in medicinal chemistry, demonstrating a variety of bioactivities. The electron-rich characteristics of the imidazole ring enable these compounds to interact with biological systems, leading to their use in treating diseases with high therapeutic potency. Imidazole-based compounds have been explored as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral agents, and more. They also hold potential in diagnostics and as pathologic probes, highlighting the vast development value and the importance of rational design for more active and less toxic drugs (Zhang et al., 2014).

Novel Synthetic Routes and Derivatives

Research has also focused on developing new synthetic routes for imidazole derivatives, as seen in the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide, resulting in compounds like the 5-iminium-sydnone N-oxide. These synthetic advancements contribute to the diversity of imidazole-based compounds, allowing for further exploration of their properties and potential applications in various fields, including antimicrobial and anticancer research (Bohle & Perepichka, 2009).

Antimicrobial and Anticancer Applications

Imidazole derivatives have shown promise as antimicrobial agents, with novel benzimidazole–oxadiazole hybrids exhibiting potent anti-tubercular activity. These compounds, through their design and synthesis, have demonstrated effectiveness against Mycobacterium tuberculosis and other pathogens, offering new avenues for treating infectious diseases. The non-toxic nature and good selectivity index of these compounds further underscore their potential as therapeutic agents (Shruthi et al., 2016).

Safety And Hazards

The safety data sheet for “2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it’s recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and prevent the chemical from entering drains .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-(3-methylimidazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-15-8-14-7-10(15)13(16)9-2-3-11-12(6-9)18-5-4-17-11/h2-3,6-8H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMSCGDLEOSDCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-methyl-1H-imidazole

CAS RN

1557653-00-5
Record name 5-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-methyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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